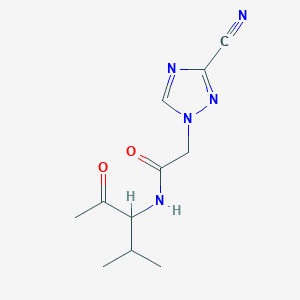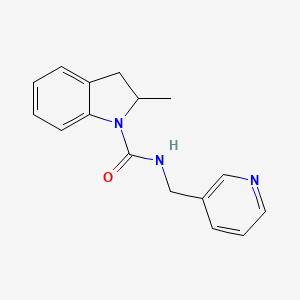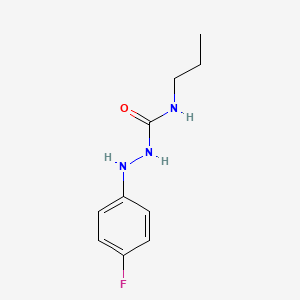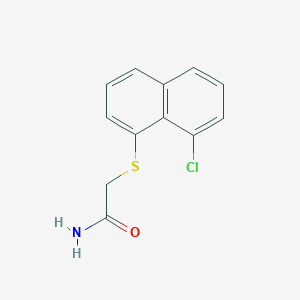![molecular formula C13H21N3O2S B7529047 1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, recent studies have shown that it has potential therapeutic effects for neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease.
作用機序
The exact mechanism of action of 1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole is not fully understood. However, it is thought to work by modulating multiple neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole has been shown to have a range of biochemical and physiological effects. It can improve mitochondrial function, reduce oxidative stress, and decrease inflammation. It can also increase the levels of neurotrophic factors, which are important for neuronal survival and growth.
実験室実験の利点と制限
One of the advantages of 1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole is that it has been extensively studied in animal models of neurological disorders, and has shown promising results in improving cognitive function and motor coordination. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this drug.
将来の方向性
There are several future directions for research on 1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole. One area of interest is to further elucidate its mechanism of action, which could lead to the development of more targeted therapies. Another area of interest is to explore its potential therapeutic effects on other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Additionally, there is interest in developing more efficient synthesis methods for 1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole, which could increase its availability for research and clinical use.
Conclusion
In conclusion, 1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole is a small molecule drug with potential therapeutic effects for neurological disorders. Its mechanism of action is not fully understood, but it has been shown to have neuroprotective effects through modulation of neurotransmitter systems and antioxidant properties. While there are limitations to its use, such as the lack of a clear understanding of its mechanism of action, there are also many future directions for research that could lead to the development of more effective therapies for neurological disorders.
合成法
The synthesis of 1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole involves the reaction of 2,3-dihydroindole with N,N-dimethylsulfamide in the presence of a base such as sodium hydride. The resulting product is then purified through a series of chromatographic techniques. The yield of this process is typically around 40%.
科学的研究の応用
1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole has been extensively studied for its potential therapeutic effects on neurological disorders. In vitro studies have shown that it can protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In vivo studies have also shown that it can improve cognitive function and motor coordination in animal models of Alzheimer's disease, Huntington's disease, and Parkinson's disease.
特性
IUPAC Name |
1-[1-(dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-11(10-14-19(17,18)15(2)3)16-9-8-12-6-4-5-7-13(12)16/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIDCVSACCYOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)N(C)C)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)


![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)

![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)

![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)